6-Bromo-2-methylquinazoline 6-Bromo-2-methylquinazoline
Brand Name: Vulcanchem
CAS No.: 959007-52-4
VCID: VC8011349
InChI: InChI=1S/C9H7BrN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
SMILES: CC1=NC=C2C=C(C=CC2=N1)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

6-Bromo-2-methylquinazoline

CAS No.: 959007-52-4

Cat. No.: VC8011349

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-methylquinazoline - 959007-52-4

Specification

CAS No. 959007-52-4
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 6-bromo-2-methylquinazoline
Standard InChI InChI=1S/C9H7BrN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
Standard InChI Key PVVMJVJYMNEHMR-UHFFFAOYSA-N
SMILES CC1=NC=C2C=C(C=CC2=N1)Br
Canonical SMILES CC1=NC=C2C=C(C=CC2=N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula (C₉H₇BrN₂) corresponds to a quinazoline core—a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. Key structural features include:

  • Bromine at position 6: Enhances electrophilicity and participation in cross-coupling reactions.

  • Methyl group at position 2: Contributes steric bulk and modulates electronic effects, potentially influencing binding interactions in biological systems .

The SMILES notation (CC1=NC=C2C=C(C=CC2=N1)Br) and InChIKey (PVVMJVJYMNEHMR-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Predicted Physicochemical Properties

PubChemLite data highlight collision cross-section (CCS) values for various adducts, critical for mass spectrometry-based identification :

Adductm/zPredicted CCS (Ų)
[M+H]+222.98654137.3
[M+Na]+244.96848143.5
[M+NH4]+240.01308143.2
[M-H]-220.97198138.5

These values suggest moderate polarity, aligning with its potential for intermediate polarity solvent solubility.

Synthetic Methodologies

Halogenation Strategies

While no direct synthesis protocols for 6-bromo-2-methylquinazoline are documented, analogous quinazoline bromination routes suggest:

  • Directed Bromination: Electrophilic aromatic substitution (EAS) at position 6, facilitated by Lewis acids like FeBr₃, could introduce bromine to a pre-methylated quinazoline scaffold.

  • Multi-Step Functionalization: Starting from 2-methylquinazoline, bromination via N-bromosuccinimide (NBS) under radical or ionic conditions may yield the target compound.

A patent describing brominated quinoline synthesis (CN102850269A) underscores the utility of halogenation in constructing complex heterocycles, though quinazoline-specific adaptations are necessary .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification into analogs with tailored biological activities. For example:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids could introduce aryl or heteroaryl groups, expanding structural diversity.

Methyl Group Modifications

The 2-methyl substituent may undergo oxidation to a carboxylic acid or aldehyde, though steric hindrance could limit reactivity. Computational studies comparing 2-methyl and 2-chloro analogs (e.g., 6-bromo-2-chloro-4-methylquinazoline) suggest that methyl groups enhance lipophilicity, potentially improving membrane permeability in drug candidates.

Comparative Analysis with Analogous Compounds

6-Bromo-2-chloro-4-methylquinazoline (CAS 175724-46-6)

  • Structural Differences: Chlorine at position 2 vs. methyl in 6-bromo-2-methylquinazoline.

  • Impact on Reactivity: Chlorine increases electrophilicity, favoring nucleophilic substitution but reducing metabolic stability compared to methyl.

6-Bromo-2-(trifluoromethyl)quinazoline

  • Electronic Effects: The trifluoromethyl group’s strong electron-withdrawing nature enhances oxidative stability but may reduce bioavailability due to increased polarity.

Challenges and Future Directions

The absence of direct biological data for 6-bromo-2-methylquinazoline underscores the need for:

  • Synthetic Optimization: Developing regioselective bromination methods to avoid positional isomers.

  • In Vitro Screening: Evaluating kinase inhibition, antimicrobial activity, and cytotoxicity profiles.

  • Computational Modeling: Predicting binding modes using molecular docking against targets like EGFR or DNA gyrase.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator